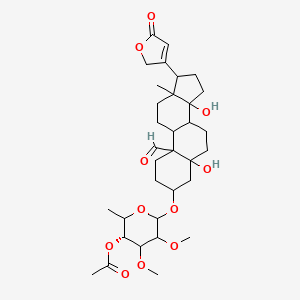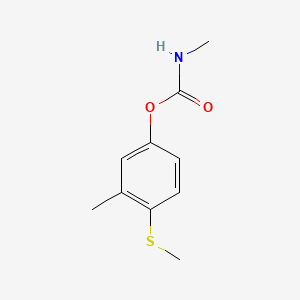
8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone typically involves multiple steps, including cyclization and reduction reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely follow similar principles to laboratory-scale synthesis, with additional considerations for efficiency, cost, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,4A,4B,5,8,8A,9,10-Decahydro-8A-methyl-2-phenanthrenone: Similar in structure but with additional hydrogen atoms, leading to different chemical properties.
1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: Another structurally related compound with different functional groups.
Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-: A compound with a similar core structure but different substituents.
Uniqueness
8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone is unique due to its specific arrangement of methyl and hydrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Propriétés
Numéro CAS |
109067-74-5 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
8a-methyl-3,4,4a,4b,5,8-hexahydrophenanthren-2-one |
InChI |
InChI=1S/C15H18O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h2-3,7,9-10,13-14H,4-6,8H2,1H3 |
Clé InChI |
FXOUFKCTHRODGA-UHFFFAOYSA-N |
SMILES canonique |
CC12CC=CCC1C3CCC(=O)C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




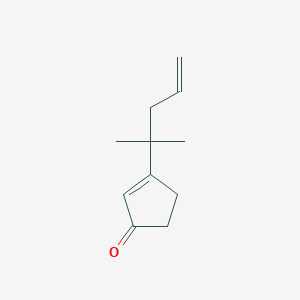
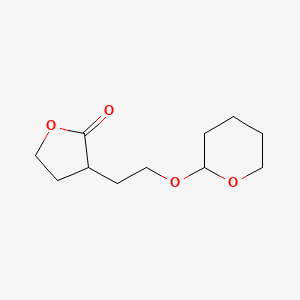


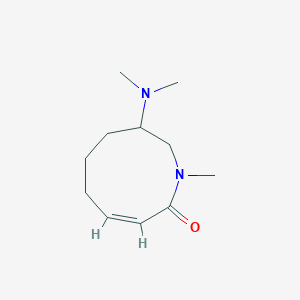
![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)



